1H-Indole-1-ethanamine, 3-methyl-
Overview
Description
1H-Indole-1-ethanamine, 3-methyl- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, features a methyl group at the third position of the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-ethanamine, 3-methyl- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of 3-methylphenylhydrazine with acetaldehyde in the presence of acetic acid and hydrochloric acid can yield 1H-Indole-1-ethanamine, 3-methyl-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-ethanamine, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indoles. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid and sulfuric acid for nitration reactions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Nitroindoles and other substituted indole derivatives.
Scientific Research Applications
1H-Indole-1-ethanamine, 3-methyl- has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives are known for their therapeutic potential, and this compound is explored for its role in drug discovery and development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1-ethanamine, 3-methyl- involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways. Additionally, the compound’s methyl group can affect its binding affinity and selectivity towards different targets.
Comparison with Similar Compounds
1H-Indole-3-ethanamine, N-methyl-: This compound has a similar structure but with a methyl group on the nitrogen atom of the ethanamine side chain.
1H-Indole-3-ethanamine, α-methyl-: This compound features a methyl group on the alpha carbon of the ethanamine side chain.
3-Methylindole:
Uniqueness: 1H-Indole-1-ethanamine, 3-methyl- is unique due to the presence of both the ethanamine side chain and the methyl group at the third position of the indole ring. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-methylindol-1-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-8-13(7-6-12)11-5-3-2-4-10(9)11/h2-5,8H,6-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMBBBPUIYCGRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401259 | |
Record name | 1H-Indole-1-ethanamine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103855-44-3 | |
Record name | 1H-Indole-1-ethanamine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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